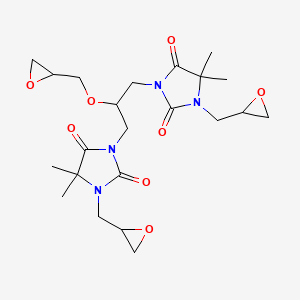

1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane

Beschreibung

1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane (hereafter referred to as the target compound) is a multifunctional epoxy resin characterized by a central propane backbone flanked by two 5,5-dimethylhydantoin rings, each bearing a glycidyl group, and a central glycidyloxy group. The hydantoin rings, containing nitrogen and oxygen heteroatoms, enhance chemical resistance and adhesion in formulations such as adhesives, coatings, and composite matrices .

Eigenschaften

CAS-Nummer |

38304-52-8 |

|---|---|

Molekularformel |

C22H32N4O8 |

Molekulargewicht |

480.5 g/mol |

IUPAC-Name |

3-[3-[4,4-dimethyl-3-(oxiran-2-ylmethyl)-2,5-dioxoimidazolidin-1-yl]-2-(oxiran-2-ylmethoxy)propyl]-5,5-dimethyl-1-(oxiran-2-ylmethyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C22H32N4O8/c1-21(2)17(27)23(19(29)25(21)7-14-9-32-14)5-13(31-11-16-12-34-16)6-24-18(28)22(3,4)26(20(24)30)8-15-10-33-15/h13-16H,5-12H2,1-4H3 |

InChI-Schlüssel |

RXBBSTXUVVVWRC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(=O)N(C(=O)N1CC2CO2)CC(CN3C(=O)C(N(C3=O)CC4CO4)(C)C)OCC5CO5)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane typically involves the reaction of 5,5-dimethylhydantoin with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of glycidyl groups at the nitrogen atoms of the hydantoin ring. The reaction conditions generally include:

- Temperature: 50-70°C

- Reaction Time: 4-6 hours

- Solvent: Toluene or another suitable organic solvent

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane undergoes several types of chemical reactions, including:

Epoxidation: The glycidyl groups can react with various nucleophiles, leading to ring-opening reactions.

Polymerization: It can undergo polymerization reactions to form epoxy resins.

Substitution: The compound can participate in substitution reactions, particularly at the glycidyl groups.

Common Reagents and Conditions

Epoxidation: Hydrogen peroxide, peracetic acid

Polymerization: Initiators such as benzoyl peroxide, UV light

Substitution: Nucleophiles like amines, thiols

Major Products Formed

Epoxidation: Hydroxylated derivatives

Polymerization: Cross-linked epoxy resins

Substitution: Substituted glycidyl derivatives

Wissenschaftliche Forschungsanwendungen

1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of advanced polymers and resins.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Medicine: Explored for its antimicrobial properties and potential use in medical coatings.

Industry: Utilized in the production of high-performance coatings, adhesives, and composites.

Wirkmechanismus

The compound exerts its effects primarily through the reactivity of its glycidyl groups. These groups can form covalent bonds with various substrates, leading to the formation of stable products. The molecular targets and pathways involved include:

Covalent Bond Formation: The glycidyl groups react with nucleophiles to form stable covalent bonds.

Cross-linking: In polymerization reactions, the compound forms cross-linked networks, enhancing the mechanical properties of the resulting materials.

Vergleich Mit ähnlichen Verbindungen

Chemical Structure and Reactivity

| Compound Name | Structure Backbone | Number of Epoxy Groups | Key Functional Groups |

|---|---|---|---|

| Target Compound | Propane-linked bis-hydantoin | 3 | Hydantoin rings, glycidyl ether |

| Bisphenol A Diglycidyl Ether (DGEBA) | Bisphenol A | 2 | Aromatic rings, glycidyl ether |

| N,N,O-Triglycidyl-4-aminophenol | Phenolic amine | 3 | Aromatic amine, glycidyl ether |

| Glycidyl Ether-Glycidyl Ester of Salicylic Acid | Salicylic acid | 2 | Aromatic ester, glycidyl ether |

| Epoxy Novolac Cresol | Cresol-formaldehyde polymer | Multiple (4–8) | Aromatic rings, glycidyl ether |

Key Observations :

Thermal and Mechanical Properties

| Property | Target Compound | DGEBA | Epoxy Novolac |

|---|---|---|---|

| Glass Transition (°C) | ~120–140 | ~150–170 | ~200–220 |

| Thermal Decomposition (°C) | 280–300 | 300–320 | 350–400 |

| Tensile Strength (MPa) | 60–75 | 70–85 | 80–100 |

| Chemical Resistance | Excellent | Moderate | High |

Analysis :

- The target compound exhibits moderate thermal stability compared to DGEBA and novolacs, attributed to its aliphatic propane backbone. However, its hydantoin rings enhance resistance to polar solvents and acids .

- Epoxy novolacs outperform in high-temperature applications (e.g., aerospace composites) due to aromatic rigidity, whereas the target compound is favored in adhesives requiring flexibility and adhesion .

Application-Specific Performance

- Adhesives : The target compound’s glycidyloxypropane linkage improves flexibility and interfacial adhesion in film adhesives, outperforming rigid DGEBA in bonded joints under dynamic stress .

- Coatings : Hydantoin’s nitrogen content enhances corrosion inhibition, making it superior to salicylic acid-based epoxies in marine coatings .

- Electronics Encapsulation: DGEBA and novolacs remain dominant due to superior thermal resistance, but the target compound is explored for moisture-sensitive applications .

Research Findings and Industrial Relevance

Recent studies highlight the target compound’s niche utility:

- Ciba-Geigy Corporation (2025) reported its use in flexibilized epoxy formulations, where it reduces brittleness without sacrificing chemical resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.